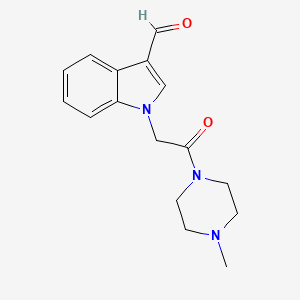
3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid is an organic compound characterized by the presence of a chlorophenyl group and multiple fluorine atoms. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with tetrafluoroethylene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features.
Indole Derivatives: Compounds with a similar aromatic structure.
Uniqueness
3-(3-Chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid is unique due to its combination of a chlorophenyl group and multiple fluorine atoms, which impart distinct chemical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H7ClF4O2 |
|---|---|
Molecular Weight |
270.61 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-3,4,4,4-tetrafluorobutanoic acid |
InChI |
InChI=1S/C10H7ClF4O2/c11-7-3-1-2-6(4-7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17) |
InChI Key |
QCEQILYALZOKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


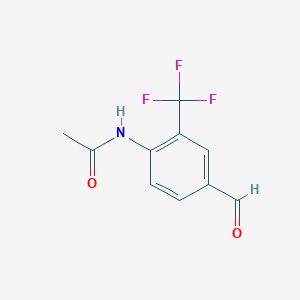

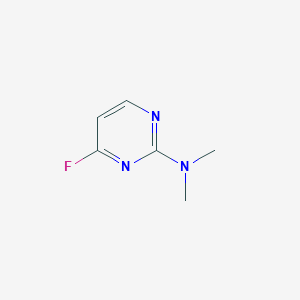


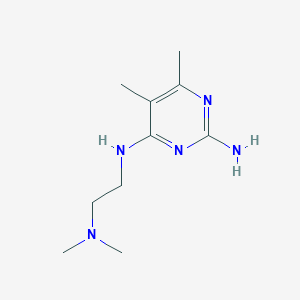

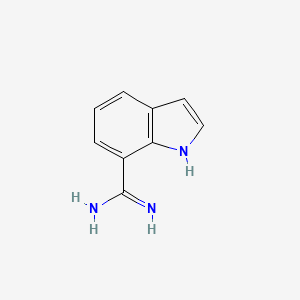
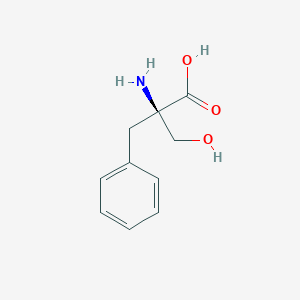

![7-Azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13118410.png)
![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)
![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
